molecular formula C11H10O3 B8484680 6-Methoxy-2-methylbenzofuran-3-carbaldehyde

6-Methoxy-2-methylbenzofuran-3-carbaldehyde

Cat. No. B8484680
M. Wt: 190.19 g/mol
InChI Key: VZBCYGCSVFCKHG-UHFFFAOYSA-N
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Patent
US07456289B2

Procedure details

2N HCl (5 mL) was added to 3-[1,3]dioxolan-2-yl-6-methoxy-2-methyl-benzofuran in THF (5 mL) at 0° C. After stirring for 1 h at room temperature, the solvent was removed under reduced pressure. The residue was dissolved in EtOAc and washed with saturated NaHCO3. The aqueous layer was extracted with EtOAc (3×20 mL). The organic layers were combined and dried over anhydrous MgSO4. After the solvent was removed, the residue was purified on a silica gel column eluting with EtOAc/hexane (1:9) to give 6-methoxy-2-methylbenzofuran-3-carbaldehyde (0.090 g, 81%).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
3-[1,3]dioxolan-2-yl-6-methoxy-2-methyl-benzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1CCO[CH:3]1[C:7]1[C:11]2[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:10]=2[O:9][C:8]=1[CH3:18]>C1COCC1>[CH3:17][O:16][C:14]1[CH:13]=[CH:12][C:11]2[C:7]([CH:3]=[O:2])=[C:8]([CH3:18])[O:9][C:10]=2[CH:15]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
3-[1,3]dioxolan-2-yl-6-methoxy-2-methyl-benzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(OCC1)C1=C(OC2=C1C=CC(=C2)OC)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1:9)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC2=C(C(=C(O2)C)C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.